6-(5-Bromothiophen-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique structure, which includes a brominated thiophene ring and a pentylsulfanyl group
Preparation Methods
The synthesis of 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, including the bromination of thiophene, the introduction of a pentylsulfanyl group, and the formation of the triazino-benzoxazepine core. Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the pentylsulfanyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other brominated thiophene derivatives and triazino-benzoxazepine analogs. Compared to these compounds, 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 2-bromo-4,6-di-tert-butylphenol
This detailed article provides an overview of the compound 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19BrN4OS2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H19BrN4OS2/c1-2-3-6-11-26-19-22-18-16(23-24-19)12-7-4-5-8-13(12)21-17(25-18)14-9-10-15(20)27-14/h4-5,7-10,17,21H,2-3,6,11H2,1H3 |
InChI Key |
BEISROPSWQYONX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(S4)Br)N=N1 |
Origin of Product |
United States |
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